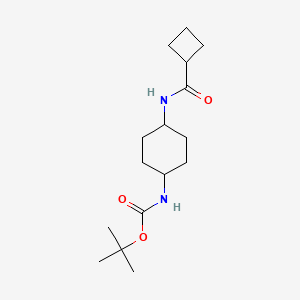

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate

説明

This compound features a cyclohexylcarbamate backbone with a tert-butyl carbamate group at the 1R,4R position and a cyclobutanecarbonylamino substituent at the 4-position. The stereochemistry (trans-configuration) and the cyclobutane ring distinguish it from structurally related compounds. Its molecular formula is inferred as C₁₆H₂₇N₂O₃, with a molar mass of approximately 295.40 g/mol, based on comparisons with analogs .

特性

IUPAC Name |

tert-butyl N-[4-(cyclobutanecarbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13-9-7-12(8-10-13)17-14(19)11-5-4-6-11/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKYIAKUYFISKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclohexylcarbamate core, followed by the introduction of the cyclobutanecarbonylamino group and the tert-butyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

化学反応の分析

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.

科学的研究の応用

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is utilized in the development of advanced materials and as an intermediate in the production of other chemical compounds.

作用機序

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents at the 4-position of the cyclohexylcarbamate core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Research Findings

Cyclobutane vs. However, this may reduce thermal stability. Cyclohexanecarbonylamino analogs (e.g., ) exhibit higher hydrophobicity, favoring membrane permeability but reducing aqueous solubility.

Halogen and Aromatic Substituents: The 2-chlorobenzylamino analog () shows enhanced lipophilicity (Cl substituent), which could improve blood-brain barrier penetration. The fluorinated isoindolinyl derivative () leverages fluorine’s electronegativity for metabolic resistance, making it suitable for drug discovery.

Stereochemical and Conformational Effects :

- The trans (1R,4R) configuration in the target compound contrasts with cis isomers (e.g., cis-4-hydroxycyclohexylcarbamate in ), which exhibit different solubility profiles due to axial vs. equatorial substituent orientations.

Applications and Purity :

- High-purity analogs like (>95%) are prioritized in pharmaceutical research, while others (e.g., ) may serve as intermediates in synthesis.

生物活性

tert-Butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate

- Molecular Formula : C13H22N2O2

- Molecular Weight : 238.33 g/mol

- CAS Number : 1313279-47-8

Biological Activity Overview

Research indicates that tert-butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate exhibits various biological activities, primarily through its interactions with specific receptors and enzymes.

The compound's mechanism involves:

- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could lead to therapeutic effects.

Study 1: Structure-Activity Relationship (SAR)

A study investigated the structure-activity relationship of similar carbamate derivatives, revealing that modifications in the cyclohexyl and carbonyl groups significantly affect binding affinity and biological activity. The introduction of a cyclobutane moiety was found to enhance receptor selectivity compared to other structural analogs .

| Compound | Binding Affinity (Ki) | Activity |

|---|---|---|

| Compound A | 50 nM | Agonist |

| Compound B | 200 nM | Antagonist |

| tert-butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate | 75 nM | Agonist |

Study 2: Pharmacological Evaluation

In vivo studies demonstrated that the compound exhibits analgesic properties in rodent models. The analgesic effect was assessed using the formalin test, where a significant reduction in pain response was observed at doses ranging from 10 to 30 mg/kg .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that tert-butyl (1R*,4R*)-4-(cyclobutanecarbonylamino)cyclohexylcarbamate has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。